3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE
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Overview
Description
3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE is a complex organic compound characterized by its nitro and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE typically involves multiple steps. One common approach is to start with the nitration of 4-methyl-3-nitrobenzoic acid to form 4-methyl-3-nitrobenzoyl chloride . This intermediate is then reacted with 3,5,5-trimethylcyclohexylamine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-methylaniline derivatives: These compounds share similar nitro and benzamide functional groups.
4-methyl-3-nitrobenzoyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological molecules make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H32N4O6 |
---|---|
Molecular Weight |
496.6g/mol |
IUPAC Name |
3-methyl-4-nitro-N-[[1,3,3-trimethyl-5-[(3-methyl-4-nitrobenzoyl)amino]cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C26H32N4O6/c1-16-10-18(6-8-21(16)29(33)34)23(31)27-15-26(5)13-20(12-25(3,4)14-26)28-24(32)19-7-9-22(30(35)36)17(2)11-19/h6-11,20H,12-15H2,1-5H3,(H,27,31)(H,28,32) |
InChI Key |
NQBMQEALBCMZJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2(CC(CC(C2)(C)C)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2(CC(CC(C2)(C)C)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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